molecular formula C5H3ClN4 B160361 2-chloro-9H-purine CAS No. 1681-15-8

2-chloro-9H-purine

Cat. No. B160361
CAS RN: 1681-15-8
M. Wt: 154.56 g/mol
InChI Key: JBMBVWROWJGFMG-UHFFFAOYSA-N
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Description

2-Chloro-9H-purine is a derivative of the purine family, which is a vital class of heterocyclic aromatic organic compounds. Purines, including this compound, are key components of nucleic acids and play a significant role in the structure of DNA and RNA. The presence of a chlorine atom at the 2-position of the purine ring can influence the biological activity and chemical properties of the molecule .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. One approach involves N-alkylation or N-arylation of the purine followed by Stille coupling to introduce substituents at specific positions on the purine ring . Another method includes a regiospecific lithiation/quenching sequence starting from hypoxanthine, which allows for the introduction of halogen atoms at desired positions . Additionally, the Sonogashira cross-coupling reaction has been utilized to create 2,8-dialkynylated purines, indicating the versatility of this compound as a precursor for further functionalization .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using various spectroscopic techniques and quantum chemical methods. For instance, the molecular geometry of 2-amino-6-chloropurine, a related compound, has been analyzed using vibrational spectroscopy and density functional theory calculations, providing insights into the tautomeric forms and electronic properties of the molecule .

Chemical Reactions Analysis

This compound exhibits reactivity towards different nucleophiles, leading to a variety of substitution reactions. The chlorine atom at the 2-position can be replaced by various groups, such as methoxy, ethoxy, phenoxy, and amino groups, through reactions with corresponding nucleophiles . The reactivity of this compound with nucleophiles is a key feature that enables the synthesis of a wide range of purine derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents attached to the purine ring. For example, the introduction of electron-donating groups can enhance the antimycobacterial activity of these compounds . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the hyperpolarizability, are important factors that can be tuned by modifying the purine structure . These properties are crucial for understanding the interaction of purine derivatives with biological targets and their potential as therapeutic agents.

Scientific Research Applications

Synthesis and Reactions

  • 2-Chloro-9H-purine and its derivatives are extensively used in various synthetic reactions. For instance, 2-Amino-9-benzyl-6-chloro-9H-purine undergoes hydrolysis and alcoholysis reactions in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), leading to several derivative compounds (Linn, McLean, & Kelley, 1994). Moreover, reactions of 2-chloro-9-phenyl-9H-purine with various nucleophiles produce multiple derivatives, demonstrating its versatile reactivity (Tanji, Kubota, Yamamoto, & Higashino, 1987).

Antiviral Activity

  • Certain derivatives of this compound, such as 9-benzyl-6-(dimethylamino)-9H-purines, have shown significant antiviral activity, particularly against rhinoviruses. The introduction of a 2-chloro substituent in these compounds enhances their antiviral effectiveness (Kelley, Linn, Krochmal, & Selway, 1988).

Antimycobacterial Properties

  • In the field of antimycobacterial research, this compound derivatives have been found to be potent inhibitors of Mycobacterium tuberculosis. The chlorine atom at the 2-position of these compounds significantly enhances their antimicrobial activity, making them potential candidates for antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Catalysis and Coupling Reactions

  • 6-Chloro-2,8-diiodo-9-THP-9H-purine, a derivative of this compound, serves as an intermediate in regioselective Sonogashira cross-coupling reactions with alkyne derivatives. This showcases its role in facilitating complex chemical transformations (Ibrahim, Chevot, & Legraverend, 2011).

Enzyme Inhibition

  • Compounds derived from this compound have been investigated for their enzyme inhibitory activities. For example, 9-(2,6-Difluorobenzyl)-9H-purines bearing chlorine have shown potential as inhibitors of phosphodiesterase isozymes, particularly PDE2 and PDE4 (Kozai & Maruyama, 1999).

Novel Binding Modes and Drug Discovery

  • The 2-amine-9H-purine scaffold, related to this compound, has been developed into a potent ligand for certain bromodomains, revealing new modes of interaction with these protein domains. This research is significant for understanding the biological role of these domains and for drug discovery (Picaud et al., 2015).

Eco-Friendly Synthesis

  • This compound derivatives have been synthesized using eco-friendly methods, such as using cellulose sulfuric acid as a reusable catalyst under solvent-free conditions. This approach emphasizes the importance of environmentally sustainable practices in chemical synthesis (Maddila, Momin, Lavanya, & Rao, 2016).

Safety and Hazards

The safety data sheets for 2-chloro-9H-purine recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Future research directions could involve the synthesis of 2-chloro-9H-purine derivatives and their potential role as apoptosis-inducing agents in cancer cell lines . Another direction could be the enzymatic synthesis of 2-chloropurine arabinonucleosides with chiral amino acid amides at C6 .

Biochemical Analysis

Biochemical Properties

It is known that purine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific biochemical context .

Cellular Effects

Purine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that purine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of purine derivatives can change over time, and this can include changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of purine derivatives can vary with dosage, and this can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that purine derivatives can be involved in various metabolic pathways, interacting with various enzymes and cofactors .

Transport and Distribution

It is known that purine derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that purine derivatives can be directed to specific compartments or organelles by various targeting signals or post-translational modifications .

properties

IUPAC Name

2-chloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMBVWROWJGFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333967
Record name 2-chloro-9H-purine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1681-15-8
Record name 2-Chloropurine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-9H-purine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7H-purine
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Synthesis routes and methods I

Procedure details

In preferred embodiments of the present invention, CldAdo is synthesized by employing acetyl chloride and benzyltriethylammonium nitrite (BTEA-NO2)-mediated diazotization/chloro-dediazoniation of 6-O-(2,4,6-triisopropylbenzenesulfonyl) (TiPBS) or 6-chloro derivatives that are readily obtained from dGuo. Non-aqueous diazotization/chloro-dediazoniation (acetyl chloride/benzyltriethylammonium nitrite) of 2, 2′b, or 5 gave the 2-chloropurine derivatives 3, 3′b, or 6, respectively. This new procedure for non-aqueous diazotization/chloro-dediazoniation27 (AcCl/BTEA-NO2/CH2Cl2/−5 to 0° C.) worked well for replacement of the 2-amino group of 2, 2′b, and 5 with chlorine to give 3a (89%), 3b (90%), 3′b (87%), 6a (95%), and 6b (91%).
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benzyltriethylammonium nitrite
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BTEA-NO2
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6-chloro
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Synthesis routes and methods II

Procedure details

A mixture of 2-amino-6-chloropurine (Aldrich Chemical Co.) 11.2 g, 0.066 mol) hexamethyldisilazane (160 ml), and ammonium sulfate (1.09 g) is refluxed for 2.5 hours and then cooled, concentrated and pumped to dryness. The residue is dissolved in dry toluene (210 ml) and is treated with Hg(CN)2. The mixture is heated to 80° C. and a solution of 2-(chloromethoxy)-1-(heptyloxy-3-(phenylmethoxy)propane (prepared from 1-(heptyloxy)-3-(phenylmethoxy)-2-propanol (19 g, 0.068 mol), paraformaldehyde (4 g) and dry HCl (g) in CH2Cl2 (160 ml) as described in the first part of Example 7, in toluene (210 ml) is added to the solution and heated to 80°-85° C. for 2.5 hours. The mixture is cooled, concentrated, and diluted with CH2Cl2 (1.0 L) and is allowed to stand overnight. The CH2Cl2 solution is filtered, washed with 30% KI, 10% potassium carbonate solution and water. The organic layer is dried and concentrated. The residue is chromatographed over silica gel column using a high pressure liquid chromatographic instrument (Waters Prep 500). The column is eluted with ethyl acetate and hexane (1:1) to give the condensation product (i.e., chloropurine derivative) (6.45 g) which is hydrolysed as follows.
Quantity
11.2 g
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reactant
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160 mL
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reactant
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1.09 g
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reactant
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heptyloxy-3-(phenylmethoxy)propane
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0 (± 1) mol
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reactant
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1-(heptyloxy)-3-(phenylmethoxy)-2-propanol
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19 g
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4 g
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160 mL
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210 mL
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Synthesis routes and methods III

Procedure details

A mixture of 2-amino-6-chloropurine (Aldrich Chemical Co.) 11.2 g, 0.066 mol) hexamethyldisilazane (160 ml), and ammonium sulfate (1.09 g) is refluxed for 2.5 hours and then cooled, concentrated and pumped to dryness. The residue is dissolved in dry toluene (210 ml) and is treated with Hg(CN)2. The mixture is heated to 80° C. and a solution of 2-(chloromethoxy)-1-(heptyloxy)-3-(phenylmethoxy)propane (prepared from 1-(heptyloxy)-3-(phenylmethoxy)-2-propanol (19 g, 0.068 mol), paraformaldehyde (4 g) and dry HCl (g) in CH2Cl2 (160 ml) as described in the first part of Example 7, in toluene (210 ml) is added to the solution and heated to 80°-85° C. for 2.5 hours. The mixture is cooled, concentrated, and diluted with CH2Cl2 (1.0 L) and is allowed to stand overnight. The CH2Cl2 solution is filtered, washed with 30% KI, 10% potassium carbonate solution and water. The organic layer is dried and concentrated. The residue is chromatographed over silica gel column using a high pressure liquid chromatographic instrument (Waters Prep 500). The column is eluted with ethyl acetate and hexane (1:1) to give the condensation product (i.e., chloropurine drivative) (6.45 g) which is hydrolysed as follows.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
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1.09 g
Type
reactant
Reaction Step One
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2-(chloromethoxy)-1-(heptyloxy)-3-(phenylmethoxy)propane
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0 (± 1) mol
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reactant
Reaction Step Two
Name
1-(heptyloxy)-3-(phenylmethoxy)-2-propanol
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19 g
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4 g
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reactant
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0 (± 1) mol
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reactant
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160 mL
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210 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-9H-purine
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2-chloro-9H-purine
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Reactant of Route 4
2-chloro-9H-purine
Reactant of Route 5
2-chloro-9H-purine
Reactant of Route 6
2-chloro-9H-purine

Q & A

Q1: What structural modifications to the 2-chloro-9H-purine scaffold led to significant improvements in anti-rhinovirus activity?

A1: Research indicates that the introduction of a 2-chloro substituent to the 9-benzyl-6-(dimethylamino)-9H-purine scaffold significantly enhanced anti-rhinovirus activity compared to unsubstituted counterparts []. Furthermore, incorporating small, lipophilic para substituents on the 6-anilino group in 6-anilino-9-benzyl-2-chloropurines also contributed to potent inhibition of rhinovirus serotype 1B []. These findings highlight the importance of specific structural modifications in modulating the antiviral activity of these compounds.

Q2: Did the researchers observe any variations in antiviral activity across different rhinovirus serotypes?

A2: Yes, while some this compound derivatives showed promising activity against rhinovirus serotype 1B, further testing against a broader range of serotypes revealed variations in sensitivity []. For instance, compound 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine (29) displayed a wide range of IC50 values (0.08 to 14 μM) across 18 tested rhinovirus serotypes, indicating that some serotypes were less susceptible to its antiviral effects []. This emphasizes the need to consider serotype-specific responses when developing antiviral therapies based on this scaffold.

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